1-[3-(2-Methylphenoxy)propyl]imidazole
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Overview
Description
1-[3-(2-Methylphenoxy)propyl]imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a 2-methylphenoxy group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylphenoxy)propyl]imidazole typically involves the reaction of 2-methylphenol with 3-chloropropylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol attacks the carbon atom bearing the chlorine atom in 3-chloropropylimidazole, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methylphenoxy)propyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-[3-(2-Methylphenoxy)propyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylphenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-[3-(2-Chlorophenoxy)propyl]imidazole
- 1-[3-(2-Methoxyphenoxy)propyl]imidazole
- 1-[3-(2-Fluorophenoxy)propyl]imidazole
Comparison: 1-[3-(2-Methylphenoxy)propyl]imidazole is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles. The methyl group can influence the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.
Properties
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-5-2-3-6-13(12)16-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWYKUEVIWTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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